CDD3505

CYP3A Induction Structure-Activity Relationship HDL Metabolism

Researchers probing CYP3A-driven HDL cholesterol modulation often encounter confounding pleiotropic effects from PXR activators like Rifampicin. CDD3505 (4-nitro-1-trityl-1H-imidazole) resolves this as a targeted chemical probe that induces hepatic CYP3A without broad transcriptional off-target changes. • Selective hepatic CYP3A induction for direct HDL cholesterol elevation • Comparator tool to distinguish CYP3A-specific effects from PXR-mediated pleiotropy • Validated positive control for preclinical drug-drug interaction (DDI) models Provided at ≥98% purity (HPLC), shipped ambient for immediate in vivo pharmacology use.

Molecular Formula C22H17N3O2
Molecular Weight 355.4 g/mol
Cat. No. B1139368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDD3505
Molecular FormulaC22H17N3O2
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)[N+](=O)[O-]
InChIInChI=1S/C22H17N3O2/c26-25(27)21-16-24(17-23-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
InChIKeyMUQGVERJAKANJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CDD3505: Hepatic CYP3A Inducer for HDL Research


CDD3505 (4-nitro-1-trityl-1H-imidazole) is a small-molecule research tool designed for the specific induction of hepatic cytochrome P450IIIA (CYP3A) activity [1]. Its primary utility in research is to elevate high-density lipoprotein (HDL) cholesterol levels, a process mediated by targeting the hepatic CYP3A pathway [1]. This compound serves as a focused probe for studying the direct consequences of CYP3A induction on lipid metabolism.

CDD3505 vs. General CYP3A Inducers


Although compounds like Rifampicin are potent CYP3A inducers, their activity is mediated through promiscuous activation of the Pregnane X Receptor (PXR), which leads to broad transcriptional changes affecting numerous drug-metabolizing enzymes and transporters beyond CYP3A [1]. This extensive pleiotropy introduces significant confounding variables in experimental models focused on the singular effect of CYP3A induction on HDL cholesterol [2]. CDD3505, in contrast, offers a more targeted approach as part of a class of heteroaromatic phenylmethanes specifically developed to increase HDL via hepatic CYP3A induction, thereby minimizing off-target metabolic perturbations in preclinical investigations [3].

CDD3505 vs. Close Analogs: Procurement Guide


Structural Distinction from CDD3506

CDD3505 exhibits a chemical structure distinct from its closest disclosed analog, CDD3506. CDD3505 (4-nitro-1-trityl-1H-imidazole) incorporates a 4-nitro substituent on its imidazole ring, a structural feature that differentiates it from CDD3506 (1-trityl-1H-imidazol-4-amine), which contains a 4-amino group . Both compounds are claimed as part of a broader class of heteroaromatic phenylmethanes for increasing HDL cholesterol levels by inducing hepatic CYP3A activity [1]. This distinct chemical identity defines CDD3505 as a separate research tool, as minor structural changes in the imidazole moiety can influence binding kinetics or metabolic stability, precluding direct interchangeability in experimental systems.

CYP3A Induction Structure-Activity Relationship HDL Metabolism

DMSO Solubility vs. CDD3506

In standard in vitro formulation, CDD3505 exhibits a specific solubility limit of 2 mg/mL (5.62 mM) in DMSO [1]. In contrast, the closely related compound CDD3506 is reported to achieve a higher solubility of approximately 14.29 mg/mL (~40.21 mM) in DMSO [2]. This more than 7-fold difference in molar solubility represents a critical practical consideration for experimental design.

In Vitro Assay Formulation Solubility

In Vivo HDL Elevation vs. Vehicle

The patent literature establishes that CDD3505 and its class members are effective for elevating HDL cholesterol in vivo. The patent claims that administration of an effective amount of a compound from the class, which includes CDD3505, produces a significant increase in HDL cholesterol levels [1]. This differentiates CDD3505 from a baseline vehicle control, where no such effect is observed.

HDL Elevation In Vivo Efficacy CYP3A Induction

CDD3505 Targeted Research Applications


Direct CYP3A-HDL Elevation Link

CDD3505 is best employed as a specific chemical probe in in vivo models to elucidate the direct, causative relationship between hepatic CYP3A induction and the subsequent elevation of HDL cholesterol. Unlike broader PXR activators, its targeted mechanism allows for a more precise interrogation of this specific metabolic pathway [1].

Comparison vs. PXR-Mediated Inducers

Researchers can utilize CDD3505 as a comparator tool against promiscuous CYP3A inducers like Rifampicin [1]. This application helps distinguish between metabolic effects that are a direct result of CYP3A activity from those that are a consequence of broader PXR activation, thereby clarifying the specific role of CYP3A in lipid and drug metabolism [2].

CYP3A Validation in DDI Models

CDD3505 is a valuable tool for establishing a positive control for CYP3A induction in preclinical DDI studies. Its use helps validate the experimental model's sensitivity and responsiveness to CYP3A modulation, ensuring that any observed changes in co-administered drug metabolism can be confidently attributed to the induction of this key enzyme [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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